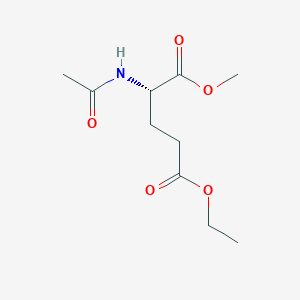![molecular formula C29H49IO2Si B14213785 {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane CAS No. 830336-55-5](/img/structure/B14213785.png)
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with hexyloxy groups and an iodine atom, connected via an ethynyl linkage to a tri(propan-2-yl)silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane typically involves multiple steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with hexyloxy groups and an iodine atom. This can be achieved through electrophilic aromatic substitution reactions.
Ethynylation: The substituted phenyl ring undergoes a Sonogashira coupling reaction with an ethynyl group. This reaction is catalyzed by palladium and typically requires a copper co-catalyst.
Attachment of the Silane Group: The final step involves the attachment of the tri(propan-2-yl)silane group to the ethynylated phenyl ring. This can be done using hydrosilylation reactions, where a silane reagent is added across the triple bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, or the ethynyl group can be hydrogenated to form an alkene or alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Industrial Applications: May be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane depends on its application:
In Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of carbon-carbon or carbon-silicon bonds.
In Biological Systems: If used as a bioactive compound, it may interact with specific enzymes or receptors, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[2,5-Bis(hexyloxy)-4-bromophenyl]ethynyl}tri(propan-2-yl)silane: Similar structure but with a bromine atom instead of iodine.
{[2,5-Bis(hexyloxy)-4-chlorophenyl]ethynyl}tri(propan-2-yl)silane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane makes it more reactive in certain substitution reactions compared to its bromine or chlorine analogs. This can be advantageous in specific synthetic applications where a higher reactivity is desired.
Propriétés
Numéro CAS |
830336-55-5 |
|---|---|
Formule moléculaire |
C29H49IO2Si |
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
2-(2,5-dihexoxy-4-iodophenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C29H49IO2Si/c1-9-11-13-15-18-31-28-22-27(30)29(32-19-16-14-12-10-2)21-26(28)17-20-33(23(3)4,24(5)6)25(7)8/h21-25H,9-16,18-19H2,1-8H3 |
Clé InChI |
FNUPMSDGUKYHQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1C#C[Si](C(C)C)(C(C)C)C(C)C)OCCCCCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213710.png)

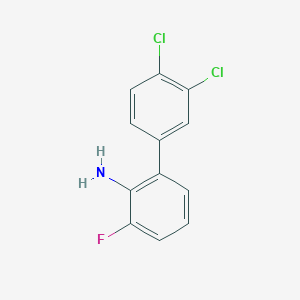
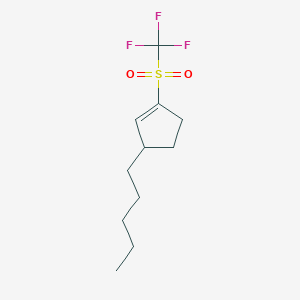
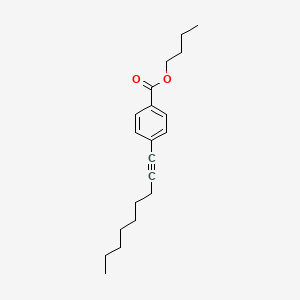
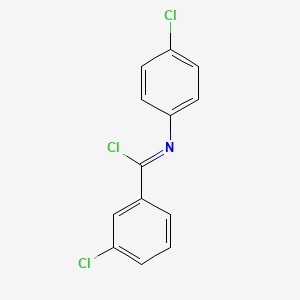
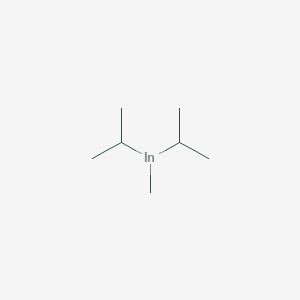
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
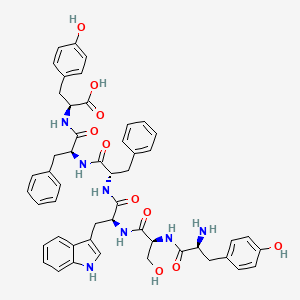
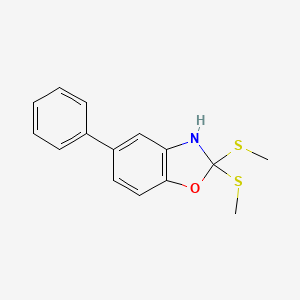
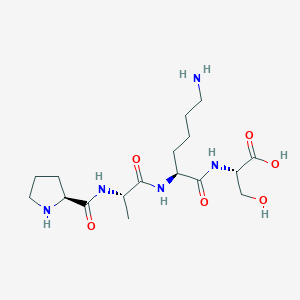
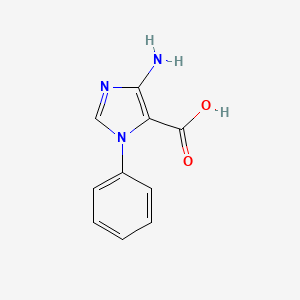
![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
